1-Methylisoquinoline-6-carbonitrile 1-Methylisoquinoline-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994595
InChI: InChI=1S/C11H8N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-6H,1H3
SMILES:
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol

1-Methylisoquinoline-6-carbonitrile

CAS No.:

Cat. No.: VC15994595

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

1-Methylisoquinoline-6-carbonitrile -

Specification

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
IUPAC Name 1-methylisoquinoline-6-carbonitrile
Standard InChI InChI=1S/C11H8N2/c1-8-11-3-2-9(7-12)6-10(11)4-5-13-8/h2-6H,1H3
Standard InChI Key NZKQIWSNMRQOAA-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC2=C1C=CC(=C2)C#N

Introduction

1-Methylisoquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry and organic synthesis. It features an isoquinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, along with a cyano group at the 6-position and a methyl group at the 1-position. This structural arrangement imparts unique chemical properties and biological activities to the compound.

Synthesis Methods

The synthesis of 1-Methylisoquinoline-6-carbonitrile can be achieved through several methodologies, often starting from isoquinoline derivatives. These methods typically involve multi-step organic reactions, including condensation reactions, substitution reactions, and other transformations that require specific conditions and reagents to optimize yields and selectivity.

Biological Activities and Applications

1-Methylisoquinoline-6-carbonitrile belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological effects. Isoquinolines are classified as aromatic compounds, and their derivatives often exhibit biological activities, making them valuable in drug development and synthetic organic chemistry. The compound's mechanism of action often involves modulation of biological pathways through interaction with specific receptors or enzymes.

Applications in Research:

  • Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activities.

  • Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Chemical Reactions and Interactions

1-Methylisoquinoline-6-carbonitrile can participate in various chemical reactions typical for isoquinoline derivatives. These reactions often require specific reagents and conditions to optimize yields and selectivity towards desired products. The compound's interactions with biological targets, such as enzymes or receptors, are crucial for understanding its pharmacological effects.

Example Reactions:

Reaction TypeConditionsProducts
CondensationCatalysts, heatComplex heterocycles
SubstitutionNucleophiles, solventsSubstituted isoquinolines

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